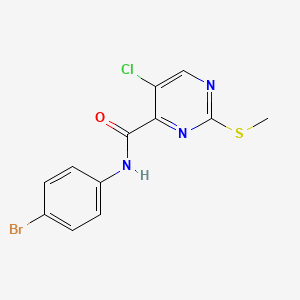

N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNMPDPFWWDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function.

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling cascade , which is one of the most important intracellular pathways. This pathway is frequently activated in different types of cancer. Inhibition of this pathway can effectively block the abnormal signal transduction of various growth factors, leading to suppression of the occurrence and development of cancer.

Biological Activity

N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring substituted with a bromophenyl group, a chloro group, and a methylthio group. Its molecular formula is C10H8BrClN2OS, and it has a molecular weight of 299.6 g/mol. The compound is slightly soluble in water (0.42 g/L) and has a melting point range of 61°C to 64°C .

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Inflammatory Cytokines : Similar compounds have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that this compound may also possess anti-inflammatory properties by modulating the NF-κB signaling pathway .

- Cytotoxicity Against Cancer Cells : Studies on related pyrimidine derivatives indicate potential cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in these cells could be a significant aspect of its biological activity .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Cytotoxicity | Induction of apoptosis | |

| Antimicrobial | Activity against various pathogens | |

| Antiviral | Potential against viral infections |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including those similar to this compound. The results indicated significant inhibition of inflammatory cytokines in LPS-stimulated macrophages, suggesting that this compound may be effective in treating inflammatory conditions .

- Cytotoxicity Assays : In vitro studies demonstrated that several pyrimidine derivatives exhibited low cytotoxicity while effectively inhibiting cell proliferation in cancer cell lines. This dual property makes them attractive candidates for further development .

- Antimicrobial Properties : Research exploring the antimicrobial efficacy of related compounds found that they displayed significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.

- A notable study demonstrated that derivatives with a bromophenyl group exhibited enhanced activity against breast cancer cells, indicating the potential for developing targeted therapies .

-

Antimicrobial Properties :

- The compound has shown effectiveness against a range of microbial pathogens. In vitro studies have reported its efficacy in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.

- A case study highlighted its use in developing new formulations for treating infections caused by multi-drug-resistant bacteria .

- Enzyme Inhibition :

Agricultural Applications

-

Herbicidal Activity :

- Research has indicated that pyrimidine derivatives can act as effective herbicides. The compound's structure allows it to inhibit key biochemical pathways in plants, leading to selective herbicidal activity.

- Field trials have shown that formulations containing this compound significantly reduce weed populations without adversely affecting crop yield .

- Pesticidal Properties :

Data Table: Summary of Applications

Chemical Reactions Analysis

Step 1: Hydrolysis of Pyrimidine Carboxylate

A common precursor is ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, which undergoes hydrolysis to yield the carboxylic acid derivative. This step converts the ester group into a carboxylic acid, enabling subsequent amide bond formation .

Reaction Conditions :

-

Reagents : Acidic or basic conditions (e.g., aqueous HCl or NaOH).

Step 2: Amide Bond Formation via Coupling

The carboxylic acid reacts with 4-bromoaniline in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide. DCC activates the carboxylic acid, facilitating nucleophilic attack by the amine .

Reaction Conditions :

Amide Bond Formation

The reaction proceeds via an O-acylisourea intermediate formed by DCC activation. The amine nucleophile attacks the activated carbonyl, displacing the isourea byproduct to form the amide bond .

Mechanism :

-

Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

-

Coupling : DMAP catalyzes the reaction, enhancing the nucleophilic attack by the amine.

-

Product : Amide bond formation with loss of dicyclohexylurea .

Nucleophilic Substitution (If Applicable)

While the target compound retains chlorine at position 5, similar pyrimidines undergo nucleophilic substitution at halogenated positions. For example, chlorine can be replaced by amines or thiols under basic conditions, though this step is not explicitly required for the target compound.

Hydrolysis of the Amide Bond

Under acidic or basic conditions, the amide bond can hydrolyze to regenerate the carboxylic acid and 4-bromoaniline. This reaction is reversible and influenced by temperature and pH .

Oxidation of Methylthio Group

The methylthio (-SMe) group can undergo oxidation to form a methylsulfonyl (-SO₂Me) group under oxidizing conditions (e.g., hydrogen peroxide). This modification alters the compound’s lipophilicity and biological activity.

Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrClN₃OS | Elemental analysis |

| Molecular Weight | 390.64 g/mol | Calculated |

| IR (N-H stretch) | 3284 cm⁻¹ | FTIR |

| ESI-MS ([M+H]⁺) | 390.64 | Mass spectrometry |

Biological Activity (Relevant Analogues)

| Compound | IC₅₀ (ηM) | Target |

|---|---|---|

| Pyrimidine kinase inhibitors | ~0.4–1.6 | PfGSK3, PfPK6 |

| Anticancer derivatives | 1–10 | A549, MCF-7 |

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Halogenation : Bromine and chlorine are common in the target compound and analogs, enhancing lipophilicity and binding to hydrophobic pockets .

- Carboxamide vs. Other Linkages : The carboxamide group in the target compound contrasts with sulfonyl () or sulfanyl () groups, which may alter solubility and target selectivity.

- Aromatic Diversity : Substituted phenyl rings (e.g., 4-fluorophenyl in , trifluoromethylphenyl in ) modulate electronic and steric properties.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(4-bromophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a pyrimidine core. A common approach includes:

- Step 1: Chlorination and thioetherification of the pyrimidine ring at positions 2 and 5 using reagents like PCl₅ and methylthiolate.

- Step 2: Coupling the 4-carboxamide group via nucleophilic aromatic substitution with 4-bromoaniline under basic conditions (e.g., NaH/DMF).

Optimization can be achieved through Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For example, fractional factorial designs reduce experimental runs while identifying critical parameters like reaction time (120–150°C) and molar ratios .

Basic: How can the crystalline structure of this compound be characterized using X-ray diffraction?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Use slow evaporation in a mixed solvent system (e.g., ethanol/dichloromethane).

- Data Collection: Measure dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions).

- Analysis: Software like SHELX refines the structure, revealing deviations (e.g., C51 atom deviates by -1.01 Å from the pyrimidine plane). Compare with polymorphic analogs to assess conformational flexibility .

Advanced: What computational methods predict the reactivity of the methylthio group in this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model:

- Electrophilic Reactivity: Fukui indices identify nucleophilic sites, such as the sulfur atom in the methylthio group.

- Reaction Pathways: Transition state analysis for substitution reactions (e.g., oxidation to sulfone).

Reaction path search algorithms (e.g., GRRM) combined with experimental validation narrow down viable pathways .

Advanced: How does the substitution pattern on the pyrimidine ring influence biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies compare analogs:

- Bromophenyl vs. Chlorophenyl: Bulkier bromine may enhance hydrophobic interactions with target proteins.

- Methylthio vs. Methoxy: Methylthio’s lower electronegativity could reduce hydrogen-bonding capacity but improve membrane permeability.

In vitro assays (e.g., MIC tests for antimicrobial activity) paired with molecular docking (e.g., AutoDock Vina) quantify these effects. For example, fluorophenyl analogs show altered dihedral angles (86.1° vs. 12.8°) that correlate with bioactivity shifts .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., methylthio δ ~2.5 ppm for S–CH₃).

- IR: Stretching vibrations for amide (C=O ~1650 cm⁻¹) and C–S (~650 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 386.98).

- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How do intramolecular hydrogen bonds affect stability and reactivity?

Methodological Answer:

Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize the molecule by:

- Reducing conformational flexibility (six-membered ring closure).

- Increasing thermal stability (TGA data shows decomposition >250°C).

However, they may hinder intermolecular interactions, affecting solubility. Molecular dynamics simulations (e.g., GROMACS) model these effects under varying solvent conditions .

Basic: What purification protocols are recommended for this compound?

Methodological Answer:

- Recrystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate high-purity crystals.

- Column Chromatography: Use silica gel with gradients (e.g., 5–20% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EA).

- Centrifugal Partition Chromatography (CPC): For scale-up, CPC avoids silica-induced decomposition .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Controlled Replication: Standardize assay conditions (e.g., cell line, incubation time).

- Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data, adjusting for variables like solvent (DMSO vs. saline).

- Structural Validation: Confirm batch consistency via SCXRD and HPLC to rule out polymorphic or impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.